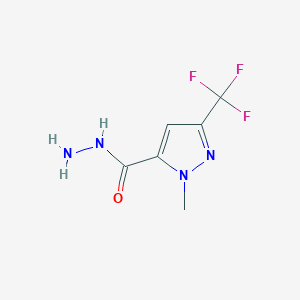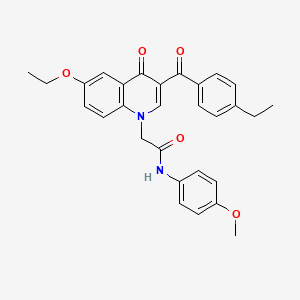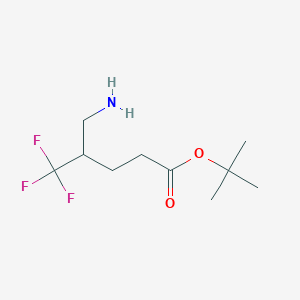
1-(1,3-Dihydro-2-benzofuran-5-yl)-2-(pyridin-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,3-Dihydro-2-benzofuran-5-yl)-2-(pyridin-4-yl)ethan-1-one, also known as DBF or 6-DBF, is a synthetic compound with potential applications in the field of neuroscience. It is a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin. DBF has been shown to have neuroprotective properties and may have therapeutic potential in the treatment of neurodegenerative disorders such as Parkinson's disease.
Scientific Research Applications
Synthesis and Molecular Structure
The compound 1-(1,3-Dihydro-2-benzofuran-5-yl)-2-(pyridin-4-yl)ethan-1-one has been a subject of interest in various synthesis and molecular structure studies. For instance, Percino et al. (2006) focused on the synthesis of related compounds and detailed their crystal and molecular structure. The study provided valuable insights into the molecular and crystal structure of a compound closely related to 1-(1,3-Dihydro-2-benzofuran-5-yl)-2-(pyridin-4-yl)ethan-1-one, highlighting the compound's crystallization in the monoclinic system and the instability of its di-hemiketal form, as evidenced by changes in its IR spectrum Percino et al., 2006.
Crystal Structures and Co-crystals
The compound has also been involved in studies related to crystal structures and co-crystals. Tabuchi et al. (2015) investigated the crystal structures of three co-crystals of a compound structurally similar to 1-(1,3-Dihydro-2-benzofuran-5-yl)-2-(pyridin-4-yl)ethan-1-one with 4-alkoxybenzoic acids. The study emphasized the importance of O—H⋯N hydrogen bonds in forming linear hydrogen-bonded units Tabuchi et al., 2015.
Chemical Reactions and Synthesis of Building-Blocks
Nawrozkij et al. (2014) presented a convenient method for synthesizing valuable building-blocks for the synthesis of functionalized crown ethers. The study highlighted a strategy based on the Wagner oxidation or NBS-mediated epoxydation of related compounds, demonstrating the potential of such compounds in advanced chemical synthesis Nawrozkij et al., 2014.
Antimicrobial Activity
Research by Kenchappa et al. (2017) explored the synthesis and antimicrobial activity of fused isatin and diazepine derivatives derived from 2-acetyl benzofuran. The study provided an in-depth look at the structures of the synthesized compounds and their screening for antibacterial and antifungal activities, revealing promising antimicrobial properties for certain compounds Kenchappa et al., 2017.
properties
IUPAC Name |
1-(1,3-dihydro-2-benzofuran-5-yl)-2-pyridin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-15(7-11-3-5-16-6-4-11)12-1-2-13-9-18-10-14(13)8-12/h1-6,8H,7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYNLKBXWYLYOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)C(=O)CC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1488005-91-9 |
Source


|
| Record name | 1-(1,3-dihydro-2-benzofuran-5-yl)-2-(pyridin-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2361429.png)


![1-(2-methoxyphenyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2361435.png)
![1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2361436.png)
![1-((3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2361442.png)



![(E)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2361448.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2361450.png)
![7-Amino-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2361451.png)
